molecular formula C8H18ClNO B13461691 (3R)-3-(tert-butoxy)pyrrolidine hydrochloride

(3R)-3-(tert-butoxy)pyrrolidine hydrochloride

Cat. No.: B13461691
M. Wt: 179.69 g/mol
InChI Key: FZIWSCKEDNWENP-OGFXRTJISA-N
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Description

(3R)-3-(tert-butoxy)pyrrolidine hydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of pyrrolidine, a five-membered ring structure containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxy group at the third position of the pyrrolidine ring and is commonly used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-(tert-butoxy)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with tert-butyl alcohol in the presence of a suitable acid catalyst. The reaction conditions often include moderate temperatures and controlled pH to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The final product is usually isolated by crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: (3R)-3-(tert-butoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution can introduce various functional groups into the pyrrolidine ring.

Scientific Research Applications

(3R)-3-(tert-butoxy)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-(tert-butoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

    Pyrrolone Derivatives: These compounds share the pyrrolidine ring structure but differ in functional groups, leading to varied biological activities.

    Pyrrolidinone Derivatives: Similar to pyrrolone derivatives, these compounds have a lactam ring and exhibit diverse pharmacological properties.

Uniqueness: (3R)-3-(tert-butoxy)pyrrolidine hydrochloride is unique due to the presence of the tert-butoxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxy]pyrrolidine;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-8(2,3)10-7-4-5-9-6-7;/h7,9H,4-6H2,1-3H3;1H/t7-;/m1./s1

InChI Key

FZIWSCKEDNWENP-OGFXRTJISA-N

Isomeric SMILES

CC(C)(C)O[C@@H]1CCNC1.Cl

Canonical SMILES

CC(C)(C)OC1CCNC1.Cl

Origin of Product

United States

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